

An In-depth Technical Guide to the Mechanism of Dimsyl Sodium Formation

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Compound of Interest

Compound Name: **Dimsyl sodium**

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This guide provides a comprehensive overview of the formation of **dimsyl sodium**, a potent and versatile reagent in organic synthesis. It details the underlying mechanism, experimental procedures for its preparation, and its key reactivity patterns.

Core Mechanism of Dimsyl Sodium Formation

Dimsyl sodium, also known as sodium methylsulfinylmethylide (NaDMSO), is the sodium salt of dimethyl sulfoxide (DMSO).^[1] It is formed by the deprotonation of DMSO, which has a pKa of approximately 35, indicating its low acidity.^{[2][3]} This requires a very strong base, with sodium hydride (NaH) being the most common reagent for this purpose.^{[1][2]} Other strong bases like sodium amide can also be used.^[1]

The reaction involves the hydride ion (H^-) from sodium hydride acting as a powerful base, abstracting a proton from one of the methyl groups of DMSO. This process results in the formation of the methylsulfinyl carbanion, or dimsyl anion ($[\text{CH}_3\text{S}(\text{O})\text{CH}_2]^-$), and hydrogen gas (H_2), which evolves from the reaction mixture.^[4] The sodium cation (Na^+) then associates with the negatively charged carbanion to form the **dimsyl sodium** salt.^[1]

The overall reaction can be represented as: $\text{CH}_3\text{S}(\text{O})\text{CH}_3 + \text{NaH} \rightarrow [\text{CH}_3\text{S}(\text{O})\text{CH}_2]^- \text{Na}^+ + \text{H}_2$ ^[1]

Stabilization of the resulting carbanion is provided by the adjacent sulfoxide group (S=O).^{[2][5]}

Dimsyl sodium is a powerful Brønsted base and a potent nucleophile, making it a valuable

reagent in a variety of organic transformations.[\[2\]](#)[\[3\]](#)

Quantitative Data Summary

Parameter	Value	Source(s)
pKa of DMSO	35	[2] [3]
Molar Mass of Dimsyl Sodium	100.13 g/mol	[3]
Typical Reaction Temperature	50-75 °C	[6] [7] [8]
Typical Concentration of Dimsyl Sodium Solution	2 M	[7]
Decomposition Onset Temperature (in pure DMSO)	~50 °C	[8]
Adiabatic Temperature Rise of Decomposition (in pure DMSO)	500 °C	[8]
Decomposition Onset Temperature (in DMSO/THF)	~100 °C	[8]
Adiabatic Temperature Rise of Decomposition (in DMSO/THF)	230 °C	[8]

Experimental Protocols

3.1. Preparation of Dimsyl Sodium (General Laboratory Scale)

This protocol is adapted from procedures described in multiple sources.[\[4\]](#)[\[7\]](#)

Materials:

- Sodium hydride (NaH), 50-60% dispersion in mineral oil
- Anhydrous Dimethyl sulfoxide (DMSO)
- Petroleum ether or hexane for washing

- Inert gas (Nitrogen or Argon)
- Septum-sealed reaction flask with a magnetic stirrer
- Syringes and needles

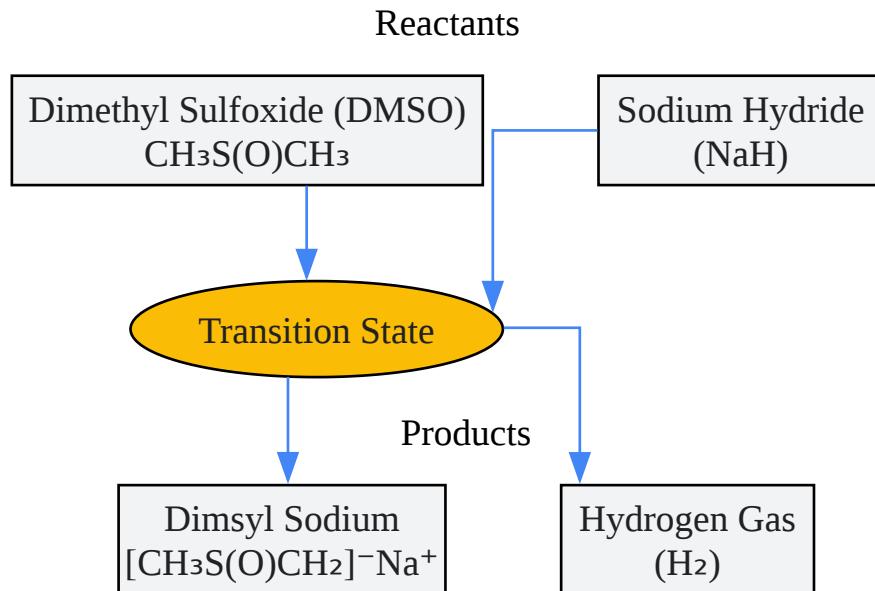
Procedure:

- Preparation of Sodium Hydride: Weigh the required amount of sodium hydride dispersion into a dry, nitrogen-flushed reaction flask equipped with a magnetic stir bar. To remove the mineral oil, wash the sodium hydride by adding anhydrous petroleum ether or hexane, stirring the suspension, allowing the solid to settle, and then carefully decanting the solvent. This washing step should be repeated two to three times under an inert atmosphere. After the final wash, remove any residual solvent by passing a gentle stream of dry nitrogen over the sodium hydride.
- Reaction Setup: Seal the flask with a septum. Add anhydrous DMSO to the washed sodium hydride via a syringe. The flask should be equipped with an outlet needle to vent the hydrogen gas produced during the reaction.
- Reaction Conditions: Stir the mixture at room temperature. A gentle evolution of hydrogen gas should be observed. To increase the rate of reaction, the mixture is typically heated to 50-75 °C.[6][7] The reaction is considered complete when the evolution of hydrogen gas ceases, which can take approximately 45 minutes to 4 hours.[6][7] The resulting solution is typically greenish-grey and opalescent.[7]
- Handling and Storage: After the reaction is complete, the solution should be cooled to room temperature.[6] For many applications, the solution can be used directly. If a clearer solution is required, the mixture can be centrifuged to sediment any unreacted sodium hydride or other insoluble byproducts.[4] The resulting **dimsyl sodium** solution should be stored under an inert atmosphere and protected from moisture and air, with which it reacts rapidly.[6]

Caution: The reaction between sodium hydride and DMSO is exothermic and produces flammable hydrogen gas. It is crucial to have adequate ventilation and to control the reaction temperature. The thermal stability of **dimsyl sodium** is limited, and it can decompose exothermically, especially at elevated temperatures.[6][8]

Visualizations

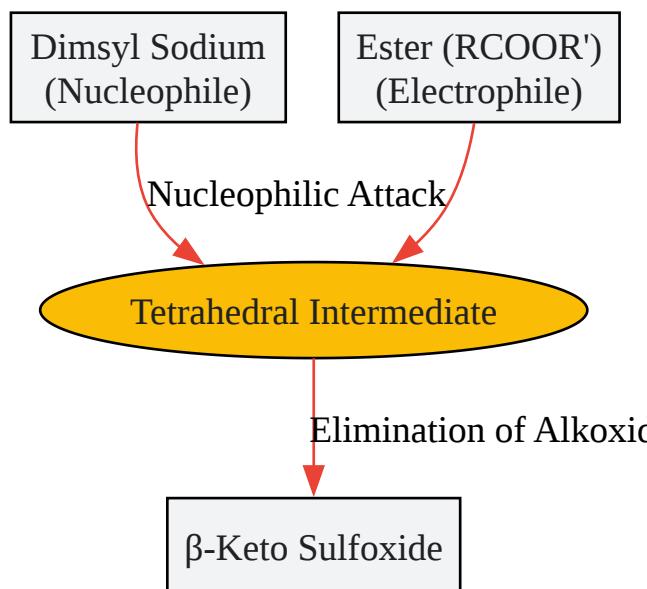
4.1. Reaction Mechanism of **Dimsyl Sodium** Formation



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Caption: Formation of **Dimsyl Sodium** from DMSO and NaH.

4.2. Experimental Workflow for **Dimsyl Sodium** Synthesis



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